N-[4-chloro-3-(piperidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide
Overview
Description
N-[4-chloro-3-(piperidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide is a complex organic compound that features a piperidine ring, a phenyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(piperidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide typically involves multiple steps. One common approach is the reaction of 4-chloro-3-nitrobenzoic acid with piperidine to form the corresponding amide. This intermediate is then reduced to the amine, which is subsequently reacted with methanesulfonyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(piperidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N-[4-chloro-3-(piperidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(piperidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can interact with enzymes, inhibiting their activity by mimicking the natural substrate. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The piperidine ring and phenyl group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine: A dopamine reuptake inhibitor with a similar piperidine structure.
Pyrrolidine derivatives: Compounds with a five-membered nitrogen-containing ring, used in drug discovery.
Uniqueness
N-[4-chloro-3-(piperidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide is unique due to its combination of a piperidine ring, phenyl group, and sulfonamide moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-chloro-3-(piperidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-16(21(2,19)20)11-6-7-13(15)12(10-11)14(18)17-8-4-3-5-9-17/h6-7,10H,3-5,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQZEBYWESORLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)Cl)C(=O)N2CCCCC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.